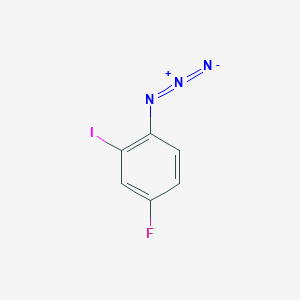
1-Azido-4-fluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It is characterized by the presence of an azido group (-N₃), a fluorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-4-fluoro-2-iodobenzene can be synthesized through a multi-step process. One common method involves the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the iodine atom. The azido group can then be introduced using sodium azide under appropriate reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety measures due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
1-Azido-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cross-Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1-Azido-4-fluoro-2-iodobenzene has several applications in scientific research:
Biology: Employed in bioconjugation techniques, where the azido group can react with alkynes in click chemistry to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-azido-4-fluoro-2-iodobenzene involves its reactivity due to the presence of the azido group and the halogen atoms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-iodobenzene: Lacks the azido group, making it less reactive in click chemistry but still useful in cross-coupling reactions.
4-Fluoroiodobenzene: Another similar compound with applications in radiochemistry and cross-coupling reactions.
Uniqueness
1-Azido-4-fluoro-2-iodobenzene is unique due to the presence of both an azido group and two different halogen atoms. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields of research.
Properties
Molecular Formula |
C6H3FIN3 |
|---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
1-azido-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |
InChI Key |
KMIKLDUXYIOWNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)
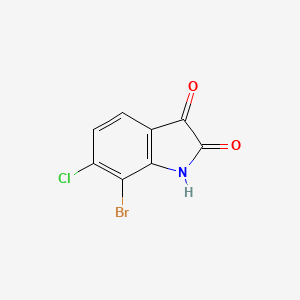
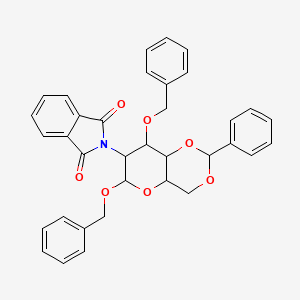
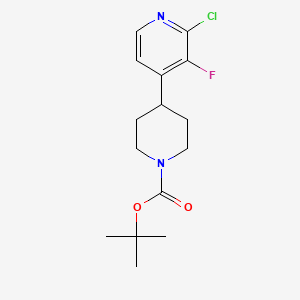
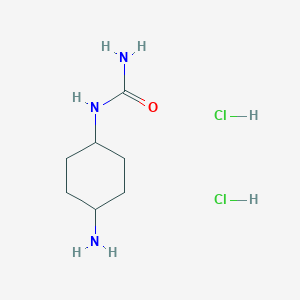
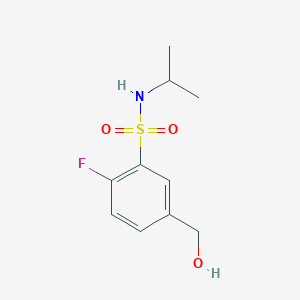
![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)
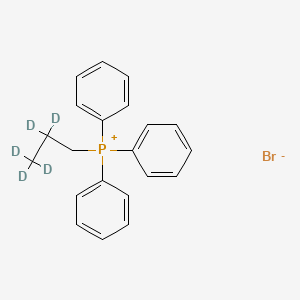
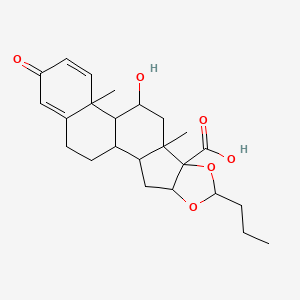
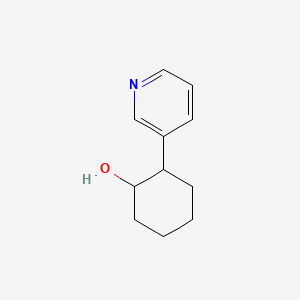
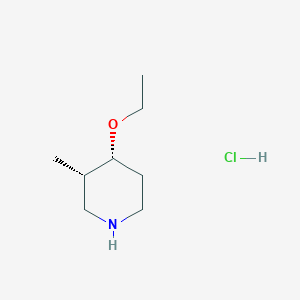
![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
